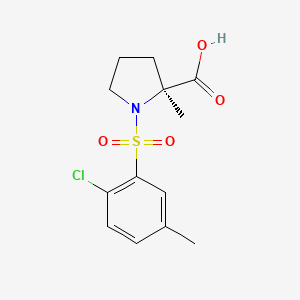![molecular formula C13H22N6O2 B7449950 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide](/img/structure/B7449950.png)
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide, also known as OTS964, is a small molecule inhibitor that has shown promising results in the field of cancer research. This compound has been found to inhibit the activity of an enzyme called TOPK (T-LAK cell-originated protein kinase), which is overexpressed in many different types of cancer cells. In
Mecanismo De Acción
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide works by binding to the ATP-binding site of the TOPK enzyme, thereby inhibiting its activity. This leads to decreased cancer cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide has been found to have a number of biochemical and physiological effects. In addition to inhibiting TOPK activity, it has been shown to decrease the expression of genes involved in cancer cell proliferation and survival, and to increase the expression of genes involved in apoptosis. 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide is its specificity for the TOPK enzyme, which makes it a promising candidate for cancer therapy. However, it is important to note that 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide has not yet been tested in humans, and its safety and efficacy in clinical trials have yet to be determined. Additionally, 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide may have off-target effects on other enzymes and pathways, which could limit its effectiveness.
Direcciones Futuras
There are several future directions for research on 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide. One area of interest is the development of more potent and selective TOPK inhibitors. Another area of interest is the combination of 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide in clinical trials, and to identify biomarkers that could be used to predict patient response to treatment.
Métodos De Síntesis
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide can be synthesized using a two-step process. In the first step, 4-(3-oxopiperazin-1-yl)methyl-1H-1,2,3-triazole is prepared by reacting 4-azidomethyl-1H-1,2,3-triazole with ethyl 3-oxopiperazine-2-carboxylate. In the second step, 4-(3-oxopiperazin-1-yl)methyl-1H-1,2,3-triazole is reacted with N-isopropyl-N-(4-(methylamino)phenyl)propanamide to yield 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide.
Aplicaciones Científicas De Investigación
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide has been extensively studied for its potential as an anti-cancer agent. The TOPK enzyme is overexpressed in many different types of cancer cells, and its activity has been linked to cancer cell proliferation, invasion, and metastasis. 2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide has been found to inhibit the activity of TOPK, leading to decreased cancer cell growth and increased apoptosis.
Propiedades
IUPAC Name |
2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-9(2)15-13(21)10(3)19-7-11(16-17-19)6-18-5-4-14-12(20)8-18/h7,9-10H,4-6,8H2,1-3H3,(H,14,20)(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGPTHCXYCYVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N1C=C(N=N1)CN2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carbonyl]-1,2,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B7449873.png)
![3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)

![2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)
![3-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7449927.png)

![3-[2-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-methylamino]-2-oxoethyl]benzoic acid](/img/structure/B7449953.png)
![5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole](/img/structure/B7449956.png)
![2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid](/img/structure/B7449962.png)
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline](/img/structure/B7449967.png)
![4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide](/img/structure/B7449974.png)